molecular formula C11H14N2O4S B1298089 N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid CAS No. 109164-38-7

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Cat. No.: B1298089
CAS No.: 109164-38-7
M. Wt: 270.31 g/mol
InChI Key: HAANHXDCIYFTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a complex organic compound with the molecular formula C15H14N2O4S This compound is characterized by the presence of a thiophene ring substituted with carbamoyl and dimethyl groups, and a succinamic acid moiety

Scientific Research Applications

Synthesis and Biological Evaluation

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid derivatives are synthesized and evaluated for their biological properties. The compound is part of a series that includes various synthesized succinic acids with antimicrobial and antioxidant properties. Some specific derivatives have shown promising antifungal and antibacterial activities against various microorganisms, as well as remarkable radical scavenging abilities (Raghavendra et al., 2017).

Coordination Chemistry and Structural Studies

The compound is involved in the synthesis of copper(II) complexes, where succinamic acid and aromatic N,N'-chelates play a crucial role. These complexes showcase diverse coordination modes and participate in intermolecular hydrogen bonding, leading to the formation of intricate molecular structures. Such studies provide insights into the interaction dynamics of the succinamate ion and its potential applications in material science and coordination chemistry (Lazarou et al., 2010).

Dye-sensitized Solar Cells

Thiophene derivatives, including this compound, are key components in the synthesis of organic sensitizers for dye-sensitized solar cells (DSSCs). These compounds contribute to the photovoltaic performance of DSSCs by facilitating charge transfer processes and enhancing the overall conversion efficiency of solar cells (Lim et al., 2015).

Antifungal and Antimicrobial Applications

Derivatives of this compound have been designed, synthesized, and characterized for their antifungal activities. Some compounds demonstrate significant antifungal activity against plant pathogenic fungi, suggesting potential applications in agriculture and plant protection (Li et al., 2020).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and dimethyl groups. The final step involves the coupling of the thiophene derivative with

Properties

IUPAC Name

4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-5-6(2)18-11(9(5)10(12)17)13-7(14)3-4-8(15)16/h3-4H2,1-2H3,(H2,12,17)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAANHXDCIYFTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350213
Record name BAS 00803339
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109164-38-7
Record name 4-[[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109164-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAS 00803339
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.